

Indoline-7-carbonitrile: A Technical Overview of a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: Indoline-7-carbonitrile

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Abstract

Indoline-7-carbonitrile is a pivotal heterocyclic compound, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably Silodosin, an α 1a-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia. While a definitive crystal structure analysis of the parent **indoline-7-carbonitrile** molecule is not publicly available, this guide provides a comprehensive overview of its known chemical and physical properties, detailed synthetic methodologies for its derivatives, and the broader context of the biological significance of the indole scaffold in drug discovery.

Introduction

The indole nucleus is a prominent scaffold in a vast array of biologically active compounds, both natural and synthetic.^{[1][2]} Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged structure in medicinal chemistry. **Indoline-7-carbonitrile**, a reduced and functionalized derivative of indole, serves as a critical building block in the multi-step synthesis of complex pharmaceutical molecules. This document aims to consolidate the available technical information on **indoline-7-carbonitrile** and its derivatives, providing a valuable resource for researchers in the field of drug development and organic synthesis.

Physicochemical Properties of Indoline-7-carbonitrile

While experimental crystallographic data for **indoline-7-carbonitrile** is not available in the public domain, a summary of its known and computed physicochemical properties is presented in Table 1. This information is crucial for its handling, characterization, and use in synthetic protocols.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂	PubChem[3]
Molecular Weight	144.17 g/mol	PubChem[3]
IUPAC Name	2,3-dihydro-1H-indole-7-carbonitrile	PubChem[3]
CAS Number	115661-82-0	ChemScene[4]
Appearance	Solid (likely white to off-white powder)	Methylamine Supplier[5]
Solubility in Water	Low	Methylamine Supplier[5]
Solubility in Organic Solvents	Soluble in dichloromethane, chloroform	Methylamine Supplier[5]
Computed XLogP3	1.7	PubChem[3]
Topological Polar Surface Area	35.8 Å ²	PubChem[3]
Hydrogen Bond Donor Count	1	ChemScene[4]
Hydrogen Bond Acceptor Count	2	ChemScene[4]

Table 1: Physicochemical properties of **Indoline-7-carbonitrile**.

Synthesis of Indoline-7-carbonitrile Derivatives

Indoline-7-carbonitrile is a key starting material in the synthesis of Silodosin. Several patented methods describe the multi-step process to achieve this complex molecule. Below is a representative experimental protocol for the synthesis of a key intermediate derived from 7-cyanoindoline.

Experimental Protocol: Synthesis of (R)-1-[1-(3-benzoyloxypropyl)-5-(2-aminopropyl)-7-cyano]indoline

This synthesis is a multi-step process starting from indoline. A crucial step involves the introduction of the cyano group at the 7-position.

Step 1: Preparation of 1-(benzoyloxypropyl)-7-cyanoindoline compound (I)

- Indoline is taken as the starting raw material.
- It reacts with benzoic acid and 1-chloro-3-bromopropane to prepare a compound where the indoline nitrogen is alkylated.

Step 2: Introduction of a formyl group at the 5-position

- A Vilsmeier reagent is used to introduce a formyl group at the 5-position of the indoline ring system.

Step 3: Asymmetric Henry reaction

- The formylated intermediate undergoes an asymmetric Henry reaction with nitroethane.
- This reaction is catalyzed by quinidine-copper acetate to introduce the nitropropyl side chain with the desired stereochemistry.

Step 4: Acetylation

- The resulting compound is subjected to acetylation using acetic anhydride.

Step 5: Introduction of the cyano group at the 7-position

- A cyano group is introduced at the 7-position of the indoline ring.

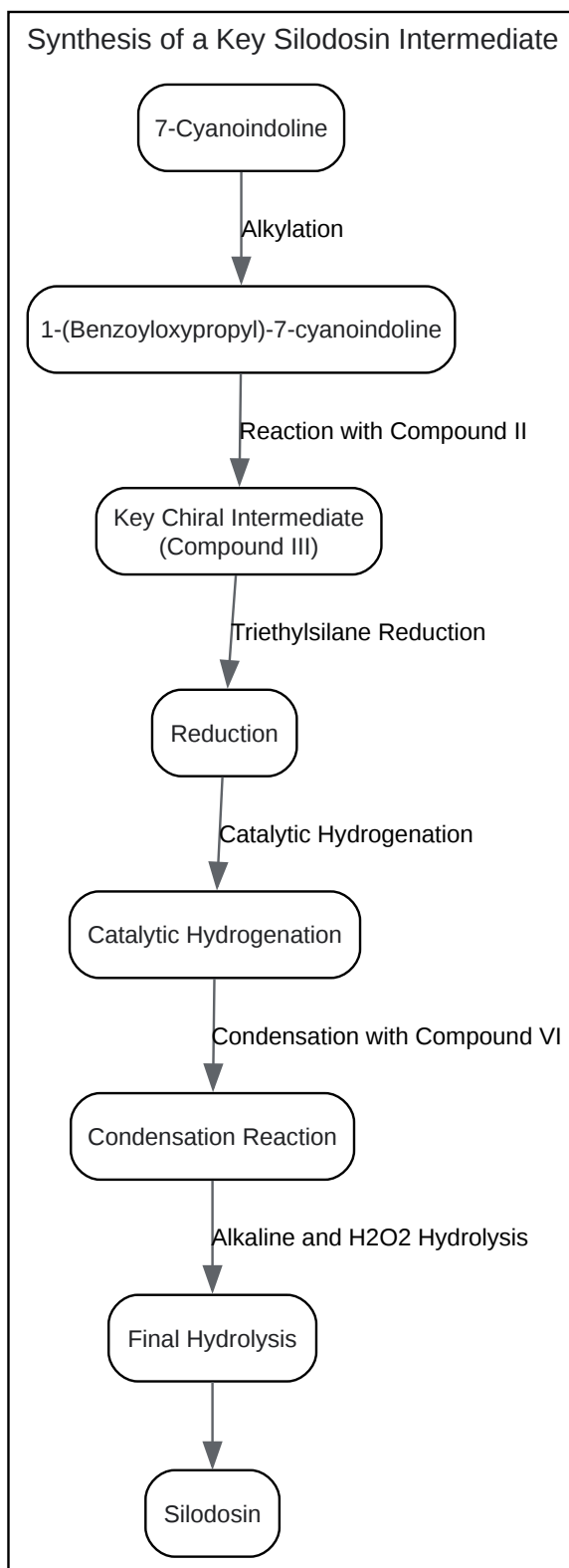
Step 6: Reduction

- Two functional groups are reduced in one step through palladium-on-carbon hydrogenation to obtain the high-chiral-purity target compound: (R)-1-[1-(3-benzoyloxypropyl)-5-(2-aminopropyl)-7-cyano]indoline.^[6]

Visualizing Synthetic and Conceptual Frameworks

Experimental Workflow: Synthesis of a Silodosin Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key chiral intermediate of Silodosin starting from 7-cyanoindoline.



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